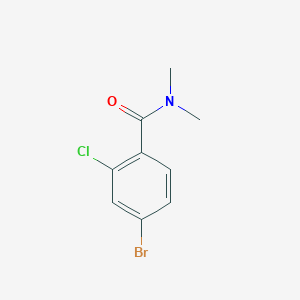

4-Bromo-2-chloro-N,N-dimethylbenzamide

Description

4-Bromo-2-chloro-N,N-dimethylbenzamide is a halogenated benzamide derivative characterized by a bromo substituent at the 4-position, a chloro substituent at the 2-position, and N,N-dimethyl groups on the amide nitrogen. Its molecular formula is C₉H₉BrClNO, with a molar mass of 262.53 g/mol (derived from analogous structures in ).

Properties

IUPAC Name |

4-bromo-2-chloro-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO/c1-12(2)9(13)7-4-3-6(10)5-8(7)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQMINPBVRQTMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675359 | |

| Record name | 4-Bromo-2-chloro-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893420-19-4 | |

| Record name | 4-Bromo-2-chloro-N,N-dimethylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=893420-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-chloro-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-N,N-dimethylbenzamide typically involves the following steps:

Starting Material: The synthesis begins with 4-bromo-2-chlorobenzoic acid.

Amidation Reaction: The 4-bromo-2-chlorobenzoic acid is reacted with dimethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-N,N-dimethylbenzamide undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the amide group to an amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

Nucleophilic Substitution: Substituted benzamides.

Oxidation: Sulfoxides or sulfones.

Reduction: Amines

Scientific Research Applications

4-Bromo-2-chloro-N,N-dimethylbenzamide is used in various scientific research fields:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and intermediates

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include inhibition of protein synthesis and disruption of cellular processes .

Comparison with Similar Compounds

Critical Analysis of Evidence

Biological Activity

4-Bromo-2-chloro-N,N-dimethylbenzamide is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research. Its unique structural features, including the presence of bromine and chlorine atoms, contribute to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The chemical formula for this compound is C₈H₉BrClN₂O. The compound features a benzene ring substituted with bromine at the 4-position and chlorine at the 2-position, along with a dimethylamide functional group. This substitution pattern is crucial for its reactivity and interaction with biological targets.

The mechanism of action for this compound involves its binding to specific molecular targets, such as enzymes or receptors. The halogen substituents (bromine and chlorine) and the dimethylamine group influence the compound's binding affinity and specificity, potentially modulating various cellular processes.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Anticancer Properties : Preliminary research suggests that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which may have implications in drug development.

Case Studies and Experimental Data

-

Anticancer Activity :

- A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 25 µM across different cell types .

- Antimicrobial Efficacy :

- Enzyme Interaction :

Comparative Analysis

A comparative analysis of this compound with similar compounds highlights its unique properties:

| Compound Name | Structure Features | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Br at position 4, Cl at position 2 | Yes (IC50: 10-25 µM) | Yes (MIC: 5 µg/mL) |

| 4-Bromo-N,N-dimethylbenzamide | Br at position 4 | Moderate | Yes |

| 2-Chloro-N,N-dimethylbenzamide | Cl at position 2 | Low | Moderate |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Bromo-2-chloro-N,N-dimethylbenzamide, and how do reaction conditions influence product purity?

- Methodological Answer : The synthesis typically involves halogenation and amidation steps. For example, bromination of a chlorobenzamide precursor using reagents like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) can yield the target compound. Solvent choice (e.g., DMF or THF) and catalyst presence (e.g., Lewis acids) significantly affect reaction efficiency and byproduct formation . Purification via column chromatography with silica gel and hexane/ethyl acetate gradients is recommended to isolate high-purity product.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming substitution patterns and dimethylamide functionality. Discrepancies in peak splitting (e.g., overlapping signals in aromatic regions) can be resolved by variable-temperature NMR or computational modeling (DFT) . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms carbonyl (C=O) and N-H stretches. Cross-referencing with crystallographic data (if available) ensures structural accuracy .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors like heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-UV at intervals (e.g., 1, 3, 6 months). Kinetic modeling (e.g., Arrhenius equation) predicts shelf life, while LC-MS identifies degradation products (e.g., dehalogenation or hydrolysis) .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : Use palladium catalysts (e.g., Pd(PPh₃)₄) with bulky ligands (e.g., SPhos) to enhance selectivity at the bromine site. Solvent polarity (toluene vs. dioxane) and base strength (K₂CO₃ vs. Cs₂CO₃) influence reaction rates and byproduct formation. Computational studies (DFT) predict electronic effects of substituents on transition states .

Q. How can crystallography and molecular docking elucidate the compound’s bioactivity in enzyme inhibition studies?

- Methodological Answer : Single-crystal X-ray diffraction determines the compound’s conformation and halogen-bonding potential. For docking, use software like AutoDock Vina to simulate interactions with target enzymes (e.g., kinases or proteases). Validate predictions with in vitro assays (e.g., fluorescence polarization) and compare IC₅₀ values against structural analogs .

Q. What experimental designs address contradictory results in the compound’s agrochemical efficacy (e.g., herbicidal vs. pesticidal activity)?

- Methodological Answer : Employ factorial design to test variables like concentration, application method, and environmental conditions (pH, temperature). Use ANOVA to identify significant interactions. For bioactivity contradictions, conduct mode-of-action studies (e.g., enzyme inhibition assays or transcriptomic profiling) to clarify mechanistic pathways .

Q. How do solvent effects and substituent electronic properties influence the compound’s reactivity in nucleophilic aromatic substitution?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize transition states, while electron-withdrawing groups (Cl, Br) activate the aromatic ring. Hammett plots correlate substituent σ values with reaction rates. Kinetic isotope effects (KIE) and deuterated solvents further probe mechanistic details (e.g., rate-determining step) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.